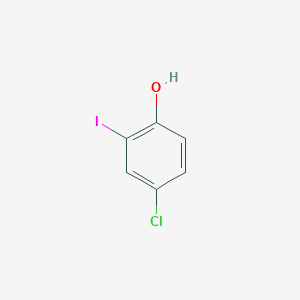

4-Chloro-2-iodophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPLMQJLGBBFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347333 | |

| Record name | 4-Chloro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71643-66-8 | |

| Record name | 4-Chloro-2-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71643-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-chloro-2-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-2-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-iodophenol chemical properties

An In-depth Technical Guide to 4-Chloro-2-iodophenol: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic compound that serves as a pivotal intermediate in various fields of chemical synthesis. Its unique substitution pattern, featuring a hydroxyl group and two different halogens on a benzene ring, imparts distinct reactivity that makes it a valuable building block for more complex molecules. For researchers and professionals in drug development and material science, understanding the nuanced chemical properties of this compound is essential for leveraging its synthetic potential. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, reactivity, and safety protocols, grounded in established scientific principles.

Chemical Identity and Molecular Structure

This compound is systematically identified by several key descriptors that are crucial for database searches and regulatory compliance.

| Identifier | Value |

| CAS Number | 71643-66-8[1][2][3] |

| Molecular Formula | C₆H₄ClIO[3][4][5] |

| Molecular Weight | 254.45 g/mol [3][5][6] |

| IUPAC Name | This compound[5][7] |

| InChI | 1S/C6H4ClIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H[5][7] |

| InChIKey | JKPLMQJLGBBFLO-UHFFFAOYSA-N[5][7] |

| SMILES | C1=CC(=C(C=C1Cl)I)O[5] |

The arrangement of the chloro, iodo, and hydroxyl groups on the phenol ring dictates its reactivity and steric profile.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in reactions.

| Property | Value / Description | Source(s) |

| Appearance | White to pale yellow or orange crystalline powder. | [2][4] |

| Melting Point | 75.0 to 79.0 °C | [2] |

| Boiling Point | 225.1 ± 20.0 °C (Predicted) | [2] |

| Density | 2.087 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.07 ± 0.18 (Predicted) | [2] |

| Solubility | Soluble in ethanol, ethers, and benzene; slightly soluble in water. | [4] |

Spectroscopic Data

Characterization of this compound is routinely performed using standard spectroscopic methods. While raw spectra are best viewed in dedicated databases, their availability is a key piece of information for identity confirmation.

-

Mass Spectrometry (MS): GC-MS data for this compound is available in the NIST Mass Spectrometry Data Center, which provides fragmentation patterns crucial for structural elucidation.[5]

-

Infrared Spectroscopy (IR): Vapor phase IR spectra are available, which help in identifying the characteristic vibrational frequencies of the O-H bond, C-O bond, and aromatic C-H and C-C bonds, as well as the C-Cl and C-I stretches.[5]

Synthesis and Reactivity

Synthetic Protocol: Diazotization-Iodination

A common and efficient method for synthesizing this compound is through the diazotization of 2-amino-4-chlorophenol, followed by a Sandmeyer-type reaction with potassium iodide.[2][8] This pathway is favored due to the ready availability of the starting materials and the high yields achievable.

Experimental Protocol:

-

Dissolution: Dissolve 2-amino-4-chlorophenol (e.g., 50 g, 0.35 mol) in a 2.5N hydrochloric acid solution (500 ml).[2][8] Causality: The acidic medium is necessary to form the amine salt, which is soluble and ready for diazotization.

-

Cooling: Cool the resulting solution to 0°C in an ice bath. Causality: Diazonium salts are unstable at higher temperatures; maintaining a low temperature is critical to prevent decomposition.

-

Diazotization: Slowly add a solution of sodium nitrite (e.g., 25.25 g, 0.37 mol) in water (50 ml) dropwise, keeping the temperature at 0°C.[2][8] Causality: The dropwise addition controls the exothermic reaction and prevents localized heating.

-

Stirring: Stir the reaction mixture at 0°C for 30 minutes to ensure complete formation of the diazonium salt.[2][8]

-

Iodination: Slowly add a pre-cooled solution of potassium iodide (e.g., 70 g, 0.42 mol) in water (100 ml).[2][8] Causality: The iodide ion displaces the dinitrogen gas from the diazonium salt to form the C-I bond.

-

Warming and Reaction: Gradually warm the mixture to room temperature and stir overnight.[2][8] Causality: This allows the substitution reaction to proceed to completion.

-

Extraction and Isolation: Extract the product with ethyl acetate. Combine the organic phases and remove the solvent under reduced pressure to yield the final product, this compound.[2][8] A yield of 99% has been reported for this procedure.[2][8]

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

-

Phenolic Hydroxyl Group: This group confers acidity and can be deprotonated under basic conditions to form a phenoxide ion, a potent nucleophile. This allows for O-alkylation or O-acylation reactions.

-

Iodine Atom: The carbon-iodine bond is the most reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) due to the high polarizability and good leaving group ability of iodide.[9] This makes the ortho position to the hydroxyl group a prime site for introducing new carbon-carbon or carbon-heteroatom bonds.

-

Chlorine Atom: The carbon-chlorine bond is significantly less reactive than the C-I bond in transition metal-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 2-position without affecting the 4-position.

This differential reactivity is a key strategic advantage in multi-step organic synthesis, enabling the construction of complex, polysubstituted aromatic compounds.

Applications in Research and Drug Development

This compound is primarily used as a chemical intermediate.[4] Its applications include:

-

Synthesis of Lead Compounds: It serves as a starting material for creating novel molecular scaffolds for screening in drug discovery programs.[4]

-

Dyes and Pigments: The chromophoric nature of the substituted phenol ring makes it a precursor in the synthesis of certain dyes and pigments.[4]

-

Pharmaceutical Intermediates: Halogenated phenols are a common motif in many pharmaceutical agents. While direct applications of this compound itself are not widely documented, its analogs like 4-iodophenol are used in synthesizing agonists for receptors such as the estrogen β receptor.[10] The principles of its reactivity are directly transferable to the synthesis of pharmacologically active molecules.[9][11]

Safety, Handling, and Storage

As a toxic and irritant compound, proper safety protocols must be strictly followed when handling this compound.[4]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][5]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][5]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[12][13]

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[1][12]

-

Skin Protection: Use impervious protective gloves and clothing to prevent skin contact.[1][12]

-

Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[12]

-

General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][13]

Storage:

-

Conditions: Store in a cool (2-8 °C recommended), dry, and well-ventilated area.[1]

-

Container: Keep the container tightly closed and sealed.[12][13]

-

Protection: Protect from light, air, and moisture. Storing under an inert gas is recommended.[1]

First-Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1]

-

Skin Contact: Wash with plenty of soap and water. Seek immediate medical attention.[1]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and get medical help.[1][12]

Conclusion

This compound is a highly versatile and synthetically valuable intermediate. Its well-defined physicochemical properties, predictable reactivity, and established synthesis route make it a reliable building block for researchers in synthetic chemistry. The key to its utility lies in the differential reactivity of its halogen substituents, allowing for selective and controlled molecular elaboration. When handled with the appropriate safety precautions, this compound provides a powerful tool for the synthesis of novel organic molecules with potential applications in pharmaceuticals, materials science, and beyond.

References

-

ChemBK. (2024). phenol, 4-chloro-2-iodo-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 620234, this compound. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 71643-66-8 | this compound. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 71643-66-8. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Iodophenol: A Vital Component in Pharmaceutical Research and Development. Retrieved from [Link]

-

Jabeen, H., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound CAS#: 71643-66-8 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 71643-66-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. This compound | 71643-66-8 [sigmaaldrich.com]

- 8. This compound | 71643-66-8 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4-Chloro-2-iodophenol molecular structure and formula

An In-Depth Technical Guide to 4-Chloro-2-iodophenol: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its fundamental properties, molecular structure, established synthetic protocols, and key reactivity patterns, with a particular focus on its utility as a versatile building block in the development of complex molecules and potential pharmaceutical agents.

Core Properties and Identifiers

This compound is a polysubstituted phenol featuring both a chlorine and an iodine atom on the aromatic ring. It typically presents as a white to pale yellow crystalline powder.[1] Its identity and core physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄ClIO | [1] |

| Molecular Weight | 254.45 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 71643-66-8 | [3] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 75.0 - 79.0 °C | [3] |

| Boiling Point | 225.1 °C (at 760 mmHg, Predicted) | [3] |

| Solubility | Soluble in ethanol, ethers, benzene; slightly soluble in water. | [1] |

| Storage | Store in a dark, dry place at room temperature under an inert atmosphere. |

Molecular Structure and Spectroscopic Profile

The arrangement of the hydroxyl, iodo, and chloro groups on the benzene ring dictates the molecule's chemical behavior and spectroscopic fingerprint.

The hydroxyl (-OH) group is a strongly activating, ortho, para-director due to its resonance donation of electron density to the ring.[4] The chlorine and iodine atoms are deactivating via their inductive effect but are also ortho, para-directing due to resonance. This electronic interplay is fundamental to predicting the molecule's reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

While experimental spectra are definitive, a predicted spectrum based on established substituent effects provides valuable guidance for characterization.

-

¹H NMR: Three distinct signals are expected in the aromatic region (approx. 6.5-8.0 ppm). The proton at C6 will likely be the most downfield due to the deshielding effects of the adjacent hydroxyl and iodo groups. The protons at C3 and C5 will appear as doublets, with coupling constants typical for meta and ortho relationships, respectively. The phenolic proton (-OH) will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR: Six unique signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group (C1) will be the most downfield (approx. 150-155 ppm). The carbon attached to iodine (C2) will be significantly upfield (approx. 85-95 ppm) due to the heavy atom effect. The remaining carbons (C3-C6) will have shifts influenced by the additive effects of the three substituents.

Mass Spectrometry (MS)

The mass spectrum provides unambiguous confirmation of molecular weight and clues to the structure from fragmentation patterns.

-

Molecular Ion (M⁺): A characteristic pair of peaks will be observed for the molecular ion. The primary peak will be at m/z = 254 , corresponding to the molecule with the ³⁵Cl isotope. A secondary peak at m/z = 256 will be present with approximately one-third the intensity, which is the signature of a single chlorine atom.[2]

-

Key Fragments: Common fragmentation pathways for phenols include the loss of a hydrogen atom (M-1), loss of carbon monoxide (M-28), and cleavage of substituents. Expect to see significant fragments corresponding to the loss of an iodine radical ([M-127]⁺) and potentially subsequent loss of CO.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

-

O-H Stretch: A strong, broad absorption band will be present in the range of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹ indicates the C-O bond of the phenol.

-

Aromatic C=C Stretch: Multiple sharp peaks will appear in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals will be observed just above 3000 cm⁻¹.

-

C-Cl and C-I Stretches: These appear in the fingerprint region, typically below 1100 cm⁻¹ and 600 cm⁻¹, respectively.

Synthesis and Purification

A reliable and high-yielding synthesis of this compound proceeds from 2-amino-4-chlorophenol via a Sandmeyer-type reaction.[3] This method involves two critical stages: diazotization of the amine, followed by displacement with iodide.

Experimental Protocol: Synthesis

Causality: This protocol is a self-validating system. The low temperature (0 °C) in Step 2 is critical because aryl diazonium salts are unstable and can decompose at higher temperatures.[5] The slow, dropwise addition of sodium nitrite ensures the reaction remains controlled. The subsequent addition of potassium iodide provides the nucleophile (I⁻) to displace the diazonium group (-N₂⁺), which is an excellent leaving group as it departs as nitrogen gas.[6]

-

Dissolution: Dissolve 2-amino-4-chlorophenol (0.35 mol) in 500 mL of 2.5 M hydrochloric acid.[3]

-

Diazotization: Cool the solution to 0 °C in an ice-water bath. While maintaining this temperature, slowly add a solution of sodium nitrite (0.37 mol) in 50 mL of water dropwise. Stir the mixture at 0 °C for 30 minutes after the addition is complete.[3]

-

Iodination: Slowly add a pre-cooled solution of potassium iodide (0.42 mol) in 100 mL of water to the reaction mixture.[3]

-

Reaction Completion: Gradually warm the mixture to room temperature and stir overnight. The evolution of nitrogen gas will be observed.[3]

-

Workup: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with saturated sodium thiosulfate solution to remove any residual iodine, then with brine. Dry the organic phase over anhydrous sodium sulfate.[3]

-

Isolation: Remove the solvent by rotary evaporation to yield the crude product.[3]

Experimental Protocol: Purification by Recrystallization

Causality: Recrystallization is an effective purification technique based on differences in solubility.[7] An ideal solvent will dissolve the compound well when hot but poorly when cold, leaving impurities either undissolved in the hot solvent or dissolved in the cold solvent (mother liquor).[8] For a moderately polar compound like this compound, a solvent system like ethanol/water or a hydrocarbon solvent like hexanes or toluene is a good starting point.

-

Solvent Selection: In a test tube, add a small amount of crude product and test its solubility in a candidate solvent (e.g., hexanes) at room temperature and upon heating. The goal is insolubility at room temperature and complete dissolution at the solvent's boiling point.

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

-

Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Chemical Reactivity and Applications in Drug Development

The true utility of this compound for drug development professionals lies in its differentiated reactivity, which allows for selective, sequential chemical modifications.

Reactivity of the Aryl Halides

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of aryl halides follows the general trend: I > Br > OTf > Cl.[9][10] This difference is the cornerstone of its application as a synthetic building block. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bond.

This allows for a sequential cross-coupling strategy. A boronic acid can be coupled at the C2 position (iodine) under standard Suzuki conditions, leaving the chlorine atom at C4 untouched. The resulting product can then be subjected to a second, often more forcing, cross-coupling reaction at the C4 position to build molecular complexity in a controlled manner.

This stepwise approach is invaluable in medicinal chemistry for synthesizing biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[9]

Other Reactions

-

O-Alkylation/Acylation: The phenolic hydroxyl group can be readily deprotonated with a base (e.g., K₂CO₃, NaH) to form a phenoxide, which is a potent nucleophile for reactions with alkyl halides (Williamson ether synthesis) or acyl chlorides to form ethers and esters, respectively.[11]

-

Electrophilic Aromatic Substitution: While the ring is generally deactivated by the halogens, the powerful activating effect of the hydroxyl group still permits further substitution (e.g., nitration, halogenation). The incoming electrophile will be directed primarily to the C6 position, which is ortho to the hydroxyl group and not sterically hindered.

Safety, Handling, and Toxicology

This compound is an irritant and is harmful if ingested or comes into contact with skin. Strict adherence to safety protocols is mandatory.

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Inhaled | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| Target Organ Toxicity | H335: May cause respiratory irritation |

Source: Sigma-Aldrich

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated chemical fume hood.[1]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

OpenStax. (2023). 17.10 Reactions of Phenols. OpenStax Organic Chemistry. Available at: [Link]

- Google Patents. (1957). Halogenated phenols. US2811566A.

-

Wikipedia. (2024). Sandmeyer reaction. Wikipedia. Available at: [Link]

-

L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. L.S. College. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. RSC. Available at: [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Phenols. Chemistry LibreTexts. Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions of Phenols. Chemistry Steps. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Halogenation of Phenol. Chemistry Stack Exchange. Available at: [Link]

-

National Center for Biotechnology Information. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 4-Chlorophenol at BMRB. BMRB. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand. RSC. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

-

LibreTexts. (n.d.). Fragmentation and Interpretation of Spectra. Chemistry LibreTexts. Available at: [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns. Save My Exams. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-chloro-. NIST WebBook. Available at: [Link]

-

JoVE. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). HMDB. Available at: [Link]

-

ChemBK. (n.d.). phenol, 4-chloro-2-iodo-. ChemBK. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-chloro- IR Spectrum. NIST WebBook. Available at: [Link]

-

Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]

-

ResearchGate. (2025). Systematic derivatization, mass fragmentation and acquisition studies. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 4-Iodophenol. National Center for Biotechnology Information. Available at: [Link]

-

RSC Publishing. (n.d.). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid. RSC Publishing. Available at: [Link]

-

PubChem. (n.d.). Pharmaceutical composition - Patent US-8063029-B2. National Center for Biotechnology Information. Available at: [Link]

-

Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof. Quick Company. Available at: [Link]

- Google Patents. (n.d.). Preparation of 4-chloro-2-nitrophenol. CN101481311A.

- Google Patents. (n.d.). Production method of 4-chloro-2-aminophenol. CN105622439A.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

EPO. (n.d.). Novel halopyridines and methods of making. Patent 0136593. Available at: [Link]

-

National Center for Biotechnology Information. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 71643-66-8 [chemicalbook.com]

- 4. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]

- 5. benchchem.com [benchchem.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

Synthesis and preparation of 4-Chloro-2-iodophenol

An In-depth Technical Guide to the Synthesis and Preparation of 4-Chloro-2-iodophenol

This guide provides a comprehensive technical overview for the synthesis of this compound (C₆H₄ClIO), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the primary synthetic methodologies, elucidating the underlying chemical principles and offering detailed, field-proven protocols. We will explore two robust and validated pathways: the direct electrophilic iodination of 4-chlorophenol and the Sandmeyer reaction starting from 2-amino-4-chlorophenol.

Introduction to this compound

This compound is an organic compound characterized by a phenol ring substituted with a chlorine atom at the para-position (position 4) and an iodine atom at the ortho-position (position 2) relative to the hydroxyl group.[1][2] It typically appears as a white to pale yellow crystalline powder.[3] While some sources report a melting point of approximately 77°C, others indicate a range of 130-134°C; this variation may depend on the crystalline form and purity of the sample.[3] It exhibits solubility in common organic solvents like ethanol, ethers, and benzene, with slight solubility in water.[3]

The strategic placement of three distinct functional groups—hydroxyl, chloro, and iodo—on the aromatic ring makes this compound a versatile intermediate in organic synthesis. It is particularly valuable in the construction of more complex molecules, including dyes and pigments.[3] The iodo-substituent, in particular, serves as an excellent leaving group and a handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental in pharmaceutical and materials science research.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be efficiently achieved via two principal routes, each with distinct advantages and mechanistic underpinnings.

-

Direct Electrophilic Iodination: This approach involves the direct introduction of an iodine atom onto the 4-chlorophenol backbone through an electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. With the para-position blocked, substitution is directed to the ortho-position.

-

Sandmeyer Reaction: This classic transformation provides an indirect route, starting from 2-amino-4-chlorophenol. The amino group is first converted into a diazonium salt, which is subsequently displaced by an iodide ion. This method is renowned for its high yield and specificity.

The choice between these methods depends on factors such as starting material availability, desired yield, and scalability.

Figure 1: Divergent synthetic pathways to this compound.

Method A: Direct Electrophilic Iodination of 4-Chlorophenol

Scientific Rationale and Mechanism

Direct iodination of aromatic compounds with molecular iodine (I₂) is generally a slow and reversible reaction.[4] To facilitate a successful transformation, an oxidizing agent is required to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺) or hypoiodous acid (HOI).[4][5] A highly effective and green system utilizes the in-situ oxidation of sodium iodide (NaI) with sodium hypochlorite (NaOCl, common bleach) in an aqueous alcohol solvent.[6] This method proceeds rapidly at low temperatures and offers excellent regioselectivity for the ortho position on the 4-chlorophenol ring.[6][7]

The reaction mechanism begins with the oxidation of iodide ions (I⁻) by hypochlorite (OCl⁻) to form hypoiodous acid or a related electrophilic species. This species is then attacked by the electron-rich aromatic ring of 4-chlorophenol, forming a sigma complex intermediate. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final this compound product.

Experimental Protocol: Iodination using NaI/NaOCl

This protocol is adapted from established procedures for the selective iodination of phenols.[6][7]

Table 1: Reagents and Materials for Direct Iodination

| Reagent/Material | Quantity (for 1g scale) | Moles (approx.) | Purpose |

| 4-Chlorophenol | 1.0 g | 7.78 mmol | Starting Material |

| Sodium Iodide (NaI) | 1.28 g | 8.56 mmol (1.1 eq) | Iodine Source |

| Methanol | 20 mL | - | Solvent |

| 6% Sodium Hypochlorite (NaOCl) | ~10.4 mL | 8.56 mmol (1.1 eq) | Oxidizing Agent |

| 10% Sodium Thiosulfate (Na₂S₂O₃) | 10 mL | - | Quenching Agent |

| 2 M Hydrochloric Acid (HCl) | As needed | - | Acidification/Precipitation |

| Deionized Water | As needed | - | Washing/Recrystallization |

Step-by-Step Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 4-chlorophenol and 1.28 g of sodium iodide in 20 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.

-

Addition of Oxidant: Using a dropping funnel, add ~10.4 mL of 6% sodium hypochlorite solution dropwise to the stirred, cooled solution over a period of 30 minutes. Maintain the temperature at or below 5°C throughout the addition. A color change may be observed as the reaction progresses.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 60 minutes to ensure complete conversion.

-

Quenching: Remove the ice bath and add 10 mL of 10% sodium thiosulfate solution to quench any unreacted iodine and hypochlorite. Stir for 5 minutes.

-

Precipitation: Acidify the mixture by adding 2 M HCl in small portions while stirring. Monitor the pH with pH paper, aiming for a final pH of 3-4. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove inorganic salts.

-

Purification: Air-dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Figure 2: Experimental workflow for the direct iodination of 4-chlorophenol.

Method B: Sandmeyer Reaction from 2-Amino-4-chlorophenol

Scientific Rationale and Mechanism

The Sandmeyer reaction is a powerful tool for the synthesis of aryl halides from aryl diazonium salts.[8] This transformation proceeds via a radical-nucleophilic aromatic substitution mechanism.[8][9] The synthesis of this compound via this route begins with the diazotization of 2-amino-4-chlorophenol. In a cold, acidic solution, sodium nitrite (NaNO₂) converts the primary amino group into a diazonium salt (-N₂⁺). This intermediate is highly reactive and typically used immediately without isolation.

In the second step, the diazonium salt solution is treated with a solution of potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the dinitrogen group (N₂), which is an excellent leaving group. This substitution reaction proceeds smoothly to form the desired this compound with high regioselectivity and yield.[10][11]

Experimental Protocol: Sandmeyer Reaction

This protocol is based on a reported high-yield synthesis of this compound.[10] The synthesis of the starting material, 2-amino-4-chlorophenol, can be achieved via the reduction of 4-chloro-2-nitrophenol.[12]

Table 2: Reagents and Materials for Sandmeyer Reaction

| Reagent/Material | Quantity (for 50g scale) | Moles (approx.) | Purpose |

| 2-Amino-4-chlorophenol | 50.0 g | 0.35 mol | Starting Material |

| 2.5 N Hydrochloric Acid (HCl) | 500 mL | 1.25 mol | Solvent/Acid Catalyst |

| Sodium Nitrite (NaNO₂) | 25.25 g | 0.37 mol (1.05 eq) | Diazotizing Agent |

| Potassium Iodide (KI) | 70.0 g | 0.42 mol (1.2 eq) | Iodide Source |

| Ethyl Acetate | As needed | - | Extraction Solvent |

| Deionized Water | As needed | - | Solvent |

Step-by-Step Procedure:

-

Dissolution: In a suitable reaction vessel (e.g., a 1 L three-neck flask), dissolve 50.0 g of 2-amino-4-chlorophenol in 500 mL of 2.5 N hydrochloric acid solution.

-

Cooling: Cool the resulting solution to 0°C using an ice-salt bath with vigorous mechanical stirring.

-

Diazotization: Prepare a solution of 25.25 g of sodium nitrite in 50 mL of water and cool it. Add this nitrite solution slowly and dropwise to the cooled amine solution, ensuring the temperature is maintained at 0-5°C.

-

Stirring: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Iodide Addition: In a separate beaker, prepare a solution of 70.0 g of potassium iodide in 100 mL of water and pre-cool it in an ice bath. Slowly add this cold KI solution to the diazonium salt mixture. Effervescence (evolution of N₂ gas) will be observed.

-

Warm to Room Temperature: After the addition, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 150 mL).

-

Isolation: Combine the organic phases, wash with a dilute sodium thiosulfate solution to remove any residual iodine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product. A reported yield for this procedure is 99%.[10]

-

Purification: If necessary, the product can be further purified by column chromatography or recrystallization.

Figure 3: Experimental workflow for the Sandmeyer synthesis of this compound.

Comparative Analysis of Synthetic Methods

Both methods offer viable routes to this compound. The choice of method can be guided by the following comparison:

Table 3: Comparison of Synthesis Routes

| Parameter | Method A: Direct Iodination | Method B: Sandmeyer Reaction |

| Starting Material | 4-Chlorophenol | 2-Amino-4-chlorophenol |

| Number of Steps | One-pot synthesis | Two steps (diazotization + substitution) |

| Reported Yield | Good to excellent, but can be variable. | Very high (up to 99% reported).[10] |

| Reagents | NaI, NaOCl (bleach); relatively common and inexpensive. | NaNO₂, KI, HCl; requires careful handling of nitrite. |

| Reaction Conditions | Low temperature (0°C). | Requires strict low-temperature control (0-5°C) for diazotization. |

| Safety Concerns | Use of bleach. | Diazonium salts can be unstable/explosive if isolated or heated. |

| Scalability | Generally straightforward to scale. | Requires efficient cooling for large-scale diazotization. |

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care. It may cause irritation to the skin, eyes, and respiratory system.[3] Always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound and the reagents for its synthesis. All reactions should be performed in a well-ventilated fume hood. Special care must be taken during the Sandmeyer reaction, as diazonium salts can be explosive under certain conditions; they should never be allowed to dry out and should be used in solution immediately after preparation.

Conclusion

The synthesis of this compound is well-documented, with two primary, highly effective methods available to researchers. The direct iodination of 4-chlorophenol offers a simple, one-pot procedure using readily available reagents. In contrast, the Sandmeyer reaction, while involving an additional synthetic step to prepare the starting amine, provides an exceptionally high-yield and clean conversion. The selection of the optimal synthetic route will depend on specific laboratory capabilities, economic considerations, and the desired scale of production. This guide provides the foundational knowledge and practical protocols necessary for the successful preparation of this valuable chemical intermediate.

References

- Christiansen, J. V., & Holmer, O. (n.d.). Iodination of phenol.

-

ChemBK. (2024, April 10). phenol, 4-chloro-2-iodo-. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Retrieved from [Link]

-

Tajik, H., et al. (2010). Green and Efficient Method for the Iodination of Phenols in Water. Taylor & Francis Online. Retrieved from [Link]

- Bracco. (n.d.). Process for the iodination of phenolic derivatives. Google Patents.

-

Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

-

Edgar, K. J., & Falling, S. N. (1990). An Efficient and Selective Method for the Preparation of Iodophenols. Journal of Organic Chemistry, 55(18), 5287-5291. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from [Link]...

-

Galli, C. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Dains, F. B., & Eberly, F. (n.d.). p-IODOPHENOL. Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2-chloro-4-aminophenol.

-

Seger, A., et al. (2012). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H4ClIO). Retrieved from [Link]

-

Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]

-

PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Production method of 4-chloro-2-aminophenol.

- Google Patents. (n.d.). Preparation of 4-chloro-2-nitrophenol.

-

PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 2-iodothiophene. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis of 2-Cycloalkyl-4-chlorophenols. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C6H4ClIO) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. studylib.net [studylib.net]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 71643-66-8 [chemicalbook.com]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 4-Chloro-2-iodophenol: A Strategic Building Block in Modern Synthesis

For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive technical exploration of 4-Chloro-2-iodophenol, a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and advanced organic synthesis. This guide moves beyond simple data recitation to provide a deeper understanding of the molecule's properties, synthesis, and strategic application, grounded in established chemical principles. As a versatile synthetic intermediate, understanding the nuances of its reactivity is paramount for professionals engaged in the design and development of novel chemical entities.

Core Identification and Physicochemical Profile

This compound is a di-halogenated phenol featuring both a chlorine and an iodine atom on the benzene ring. This substitution pattern provides distinct points of reactivity, making it a valuable building block for constructing complex molecular architectures.[1][2] Its fundamental identifiers and properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 71643-66-8 | [3][4][5] |

| IUPAC Name | This compound | [3][4] |

| Molecular Formula | C₆H₄ClIO | [3][4] |

| Molecular Weight | 254.45 g/mol | [3][4] |

| InChIKey | JKPLMQJLGBBFLO-UHFFFAOYSA-N | [3][4] |

| SMILES | OC1=C(I)C=C(Cl)C=C1 | [1][3] |

| Appearance | White to pale yellow or orange crystalline powder | [6][7] |

| Melting Point | 75.0 to 79.0 °C | [8] |

| Boiling Point | 225.1 ± 20.0 °C (Predicted) | [8] |

| Density | 2.087 ± 0.06 g/cm³ (Predicted) | [8] |

| Storage | Sealed in a dry, dark place at room temperature | [8] |

Synthesis Pathway: A Reliable Laboratory-Scale Protocol

The synthesis of this compound is reliably achieved from its amino precursor, 2-amino-4-chlorophenol, via a Sandmeyer-type reaction. This process involves the formation of a diazonium salt, which is subsequently displaced by an iodide. The causality behind this choice of precursor is its commercial availability and the high efficiency of the diazotization-iodination sequence.

Experimental Protocol: Synthesis of this compound

This protocol is based on a well-documented procedure yielding high purity and excellent yield.[5][8]

Materials:

-

2-Amino-4-chlorophenol

-

2.5 N Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ethyl Acetate

-

Deionized Water

-

Ice Bath

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-amino-4-chlorophenol (e.g., 50 g, 0.35 mol) in 500 mL of 2.5 N hydrochloric acid solution in a suitable reaction vessel.

-

Diazotization: Cool the resulting solution to 0°C using an ice bath. While maintaining this temperature, slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 25.25 g, 0.37 mol in 50 mL of water) dropwise. The slow addition and low temperature are critical to prevent the premature decomposition of the unstable diazonium salt.

-

Stirring: Stir the reaction mixture at 0°C for 30 minutes to ensure complete formation of the diazonium salt.

-

Iodination: Slowly add a pre-cooled aqueous solution of potassium iodide (e.g., 70 g, 0.42 mol in 100 mL of water) to the reaction mixture. The iodide ion acts as a nucleophile, displacing the diazonium group.

-

Warm-up and Reaction: Gradually warm the reaction mixture to room temperature and continue stirring overnight. This allows the substitution reaction to proceed to completion.

-

Extraction: Upon completion, transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Isolation: Combine the organic phases and remove the solvent by reduced pressure distillation to yield the final product, this compound. A yield of approximately 99% has been reported for this procedure.[5][8]

Caption: Workflow for the synthesis of this compound.

Strategic Applications in Drug Development & Synthesis

This compound serves as a powerful intermediate in the synthesis of pharmacologically active molecules.[9][10] Its utility lies in the differential reactivity of its two halogen atoms, which enables selective, stepwise functionalization through palladium-catalyzed cross-coupling reactions.

The Principle of Selective Reactivity

In palladium-catalyzed reactions such as the Suzuki-Miyaura or Sonogashira couplings, the rate of oxidative addition to the palladium(0) catalyst is significantly faster for an aryl-iodine bond than for an aryl-chlorine bond.[6] This principle is the cornerstone of its strategic use; it allows chemists to perform a coupling reaction selectively at the 2-position (iodo) while leaving the 4-position (chloro) intact for a subsequent, different transformation. This stepwise approach is fundamental for building the complex scaffolds found in many modern drug candidates.[6][9]

Representative Protocol: Selective Suzuki-Miyaura Coupling

The following is a representative protocol for the selective Suzuki-Miyaura cross-coupling at the C-I bond of this compound. This reaction is a workhorse in medicinal chemistry for forming biaryl structures.[6]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.02-0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Degassed Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water)

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the desired arylboronic acid, and the base.

-

Catalyst Addition: Add the palladium catalyst to the flask.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Reaction: Heat the reaction mixture, typically between 80-110°C, and stir for 2 to 24 hours. The choice of a higher temperature facilitates the catalytic cycle but is generally mild enough to avoid reacting the C-Cl bond.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the desired 2-aryl-4-chlorophenol.

Caption: The catalytic cycle of a selective Suzuki-Miyaura reaction.

Analytical Characterization and Quality Control

Ensuring the purity of this compound and monitoring its reactions requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for this purpose.

-

HPLC: Reversed-phase HPLC with a C18 column and a mobile phase like acetonitrile/water, coupled with a UV detector, is suitable for assessing purity and quantifying the compound in reaction mixtures.[7]

-

GC-MS: For volatile derivatives or trace analysis, GC-MS is highly effective. The compound can be derivatized (e.g., acetylation) to improve its chromatographic properties. This technique provides both retention time for identification and a mass spectrum for structural confirmation.[7][11]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[4][12]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4][7]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

This guide provides a foundational yet in-depth overview of this compound, highlighting its significance as a strategic tool for chemists. Its well-defined synthesis and, most importantly, its capacity for selective functionalization make it an invaluable asset in the quest for novel therapeutics and advanced materials.

References

-

This compound | CAS 71643-66-8. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Chromatographic Determination of Chlorophenols. (2006). Journal of the Chemical Society of Pakistan, 28(2), 198-202.

-

This compound. (n.d.). Alachem Co., Ltd. Retrieved from [Link]

-

This compound (C6H4ClIO). (n.d.). PubChemLite. Retrieved from [Link]

-

The Strategic Importance of 4-Bromo-2-iodophenol in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

phenol, 4-chloro-2-iodo-. (2024). ChemBK. Retrieved from [Link]

-

The Strategic Importance of 4-Bromo-2-iodophenol in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 71643-66-8 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

- 8. researchgate.net [researchgate.net]

- 9. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Chloro-2-iodophenol

Introduction: Beyond the Name and Formula

In the field of synthetic chemistry and drug development, 4-Chloro-2-iodophenol (CAS No. 71643-66-8) is a valuable substituted phenol, often employed as a building block in the synthesis of more complex molecules.[1] Its utility as a chemical intermediate demands rigorous and unambiguous structural verification.[1] While its name and molecular formula, C₆H₄ClIO, provide a basic identity, they do not confirm purity, isomeric integrity, or the absence of residual starting materials. For this, we must turn to the precise language of spectroscopy.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. As direct experimental spectra are not universally published, this paper synthesizes available mass spectrometry data with expertly reasoned predictions for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This approach mirrors the real-world challenge scientists face when characterizing novel or sparsely documented compounds, blending empirical data with a foundational understanding of chemical principles.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 71643-66-8 | [2] |

| Molecular Formula | C₆H₄ClIO | [2] |

| Molecular Weight | 254.45 g/mol | [3] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 75.0 to 79.0 °C | [2][4] |

Part 1: Mass Spectrometry (MS) – The Molecular Fingerprint

Expertise & Rationale: For a molecule of this nature, Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) is the ideal starting point. EI provides robust fragmentation, creating a detailed fingerprint, while GC ensures we are analyzing a pure compound separated from any potential impurities. The primary goals are to confirm the molecular weight and to observe fragmentation patterns that logically correspond to the proposed structure.

Data Interpretation & Analysis:

The mass spectrum of this compound is defined by two key features: its molecular ion cluster and a predictable fragmentation pathway dominated by the weakest bonds.

-

The Molecular Ion (M⁺): The molecular weight is 254.45 Da. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of two peaks: the M⁺ peak at m/z 254 (corresponding to the ³⁵Cl isotope) and an M+2 peak at m/z 256 (for the ³⁷Cl isotope). The expected intensity ratio of these peaks is approximately 3:1, a hallmark signature for a monochlorinated compound.[3][5]

-

Key Fragmentation Pathways: The C-I bond is significantly weaker than the other bonds in the aromatic ring. Therefore, the most prominent fragmentation event is the homolytic cleavage of this bond.[6]

-

Loss of Iodine ([M-I]⁺): This results in a fragment at m/z 127. This is often the base peak or a very significant peak in the spectrum of ortho-iodophenols.[6]

-

Loss of Carbon Monoxide ([M-CO]⁺): Phenolic compounds are also known to undergo rearrangement and lose a neutral CO molecule, which would yield a fragment cluster around m/z 226/228.[5]

-

Predicted Mass Spectrometry Data

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment | Rationale |

| 254 | 256 | [C₆H₄ClIO]⁺ | Molecular Ion (M⁺) |

| 127 | 129 | [C₆H₄ClO]⁺ | Loss of an iodine radical (·I) from M⁺. Expected to be a major peak. |

| 226 | 228 | [C₅H₄ClI]⁺ | Loss of neutral carbon monoxide (CO) from M⁺. |

| 99 | 101 | [C₅H₄Cl]⁺ | Loss of CO from the [M-I]⁺ fragment. |

Visualization: Predicted EI Fragmentation Pathway

Caption: Correlation of molecular functional groups to their expected FTIR regions.

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to measure the ambient atmosphere (H₂O, CO₂).

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

-

Data Acquisition: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Scanning: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Label the significant peaks.

Part 3: NMR Spectroscopy – The Definitive Structural Map

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise connectivity of a molecule. ¹H NMR reveals the environment and neighboring relationships of protons, while ¹³C NMR maps the carbon skeleton. For this compound, the distinct electronic effects of the hydroxyl, chloro, and iodo substituents create a predictable and unique pattern of signals for the three aromatic protons and six aromatic carbons.

¹H NMR Spectroscopy (Predicted)

The aromatic region (δ 7.0-8.0 ppm) will contain all the relevant signals. The hydroxyl proton (-OH) will likely appear as a broad singlet that can exchange with D₂O. Its chemical shift is highly dependent on concentration and temperature.

Analysis of Substituent Effects:

-

-OH (Hydroxyl): A powerful ortho, para-directing activator. It strongly shields the protons ortho (H-6) and para (H-3, though this position is substituted) to it.

-

-Cl (Chloro): A deactivating but ortho, para-directing group. It withdraws electron density via induction but donates via resonance.

-

-I (Iodo): The least electronegative halogen, it is also deactivating but ortho, para-directing. Its large size can cause some steric effects.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | 7.0 - 7.2 | Doublet (d) | J(H6-H5) ≈ 8.5 Hz | Ortho to the strongly shielding -OH group and meta to the -Cl group. |

| H-5 | 7.2 - 7.4 | Doublet of Doublets (dd) | J(H5-H6) ≈ 8.5 Hz, J(H5-H3) ≈ 2.5 Hz | Ortho to the -Cl group and meta to both -OH and -I groups. |

| H-3 | 7.6 - 7.8 | Doublet (d) | J(H3-H5) ≈ 2.5 Hz | Ortho to the deactivating -I group and meta to the -OH group. This proton is expected to be the most downfield. |

| -OH | 5.0 - 6.0 | Broad Singlet (br s) | N/A | Labile proton, shift is variable. Will disappear upon D₂O shake. |

¹³C NMR Spectroscopy (Predicted)

The six carbons of the benzene ring are all chemically unique and will give rise to six distinct signals. The chemical shifts are heavily influenced by the attached substituent.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Label | Predicted δ (ppm) | Rationale |

| C-1 | 150 - 155 | Carbon bearing the -OH group. Highly deshielded. |

| C-2 | 85 - 90 | Carbon bearing the -I group. The "heavy atom effect" of iodine causes significant shielding (upfield shift). This is a highly characteristic signal. |

| C-3 | 138 - 142 | C-H carbon ortho to the iodine. Deshielded. |

| C-4 | 125 - 130 | Carbon bearing the -Cl group. |

| C-5 | 130 - 135 | C-H carbon ortho to the chlorine. |

| C-6 | 115 - 120 | C-H carbon ortho to the hydroxyl group. Shielded. |

Visualization: Structure and Predicted NMR Shifts

Caption: Labeled structure of this compound with corresponding predicted NMR shift regions.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~15-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Place the sample in the NMR spectrometer (e.g., 400 MHz).

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse program. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient. Co-add 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Using the same sample, acquire a proton-decoupled ¹³C spectrum.

-

This requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is appropriate.

-

-

Data Processing: Fourier transform the raw data (FID). Phase the spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H or the residual CDCl₃ peak to 77.16 ppm for ¹³C. Integrate the ¹H signals and pick all peaks for both spectra.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation. * Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Storage: Keep the container tightly sealed in a dry, cool, and dark place. [2]

Conclusion

The structural confirmation of this compound is a multi-faceted process that relies on the synergistic interpretation of MS, IR, and NMR data. The mass spectrum confirms the molecular weight and the presence of chlorine, with a key fragment corresponding to the loss of iodine. The infrared spectrum validates the presence of the phenolic -OH group and the aromatic ring. Finally, NMR spectroscopy provides the definitive map of the C-H framework, with the three aromatic protons and six carbons each giving a unique, predictable signal. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of this important chemical intermediate.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

ChemBK. phenol, 4-chloro-2-iodo-. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

The Royal Society of Chemistry. Supporting information for an article. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 620234, this compound. [Link]

-

Biological Magnetic Resonance Bank. bmse000461 4-Chlorophenol. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). [Link]

-

SUDMED MS. Spectral Database for Organic Compounds, SDBS. [Link]

-

National Institute of Standards and Technology. Phenol, 4-chloro- in NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6980, 4-Chloro-2-nitrophenol. [Link]

-

University of Puget Sound. NMR Chemical Shifts. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

Folk, T. L., & Kennard, L. F. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Phenols. Chemical Communications, 491-492. [Link]

-

Mestrelab Research. Ion Formation and Organic Fragmentation in LCMS. [Link]

-

De La-Roche, A. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 71643-66-8 [chemicalbook.com]

- 3. This compound | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 71643-66-8 [sigmaaldrich.com]

- 5. whitman.edu [whitman.edu]

- 6. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling of 4-Chloro-2-iodophenol for Research and Development

This document provides a comprehensive technical overview of the safety, handling, and material safety data for 4-Chloro-2-iodophenol (CAS No. 71643-66-8). It is intended for researchers, chemists, and professionals in drug development who may handle this compound. The guide moves beyond mere procedural lists to instill a deep, causal understanding of the necessary safety protocols, ensuring a self-validating system of laboratory safety.

Core Compound Identification and Properties

This compound is a halogenated aromatic compound utilized as an intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceuticals and other chemical applications.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source(s) |

| CAS Number | 71643-66-8 | [2][3] |

| Molecular Formula | C₆H₄ClIO | [1][2][3] |

| Molecular Weight | 254.45 g/mol | [3] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 75.0 to 79.0 °C | [1] |

| Solubility | Soluble in ethanol, ethers, and benzene; slightly soluble in water. | [1] |

| IUPAC Name | This compound | [3] |

Hazard Analysis and GHS Classification

A rigorous understanding of the inherent hazards of this compound is critical. This compound is classified under the Globally Harmonized System (GHS) and presents multiple health risks upon exposure.[2][3][4] The primary rationale for the stringent handling protocols described later is to mitigate these inherent dangers.

| Hazard Class & Category | Hazard Statement Code | Hazard Statement Description | GHS Pictogram | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | [2][3][4] |

| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin | GHS07 (Exclamation Mark) | [3][5] |

| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled | GHS07 (Exclamation Mark) | [3][4][5] |

| Skin Irritation (Category 2) | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | [2][3][4] |

| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | [2][3][4] |

| STOT - Single Exposure (Category 3) | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | [2][4][6] |

The presence of iodine and chlorine on the phenol ring contributes to its reactivity and toxicity. Phenolic compounds, in general, can be corrosive and readily absorbed through the skin, while the halogen substituents can enhance this effect and introduce other toxicological pathways.

Caption: Core GHS health hazards of this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive in handling this compound is to minimize all routes of exposure. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of solid this compound and its solutions must occur in a well-ventilated area.[2][4][5] A certified chemical fume hood is mandatory for weighing, transferring, and reaction setups to prevent inhalation of dust or vapors.[7][8]

-

Safety Stations: Emergency eyewash fountains and safety showers must be readily available and unobstructed in the immediate vicinity of any potential exposure.[2]

Personal Protective Equipment (PPE): A Self-Validating Protocol

The selection of PPE is not a static checklist but a dynamic risk-based decision. The following protocol and diagram illustrate the necessary choices to prevent exposure.

Experimental Protocol: PPE Selection and Donning

-

Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable minimum, but for prolonged handling or risk of splash, double-gloving or using thicker gloves (e.g., neoprene or butyl rubber) is recommended.[5][9] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[9]

-

Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are required.[2][4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2][10]

-

Body Protection: A long-sleeved laboratory coat is mandatory.[2][9] For larger quantities or tasks with a high risk of spillage, a chemical-resistant apron or suit should be considered.[6][10]

-

Respiratory Protection: If engineering controls (i.e., fume hood) are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[2][4] For solid dust, a particulate respirator (e.g., N95) may be sufficient, but for solutions or heated material, a full-face respirator with organic vapor cartridges is necessary.[2][4][8]

Caption: Decision workflow for selecting appropriate PPE.

Safe Storage and Handling Procedures

Proper storage and handling are paramount to preventing accidental exposure and maintaining compound integrity.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][4][5] The recommended storage temperature is between 2-8°C.[2] The material is noted to be light and air-sensitive; therefore, storage under an inert atmosphere (e.g., argon) is advisable for long-term stability.[2][5]

-

Incompatible Materials: Keep away from strong oxidizing agents.[2]

-

General Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[2][5] Always wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][5] Contaminated work clothing should be laundered separately from other clothes.[5]

Emergency Procedures: A Systematic Response

In the event of an exposure or spill, a rapid and correct response is crucial.

First-Aid Measures

The following steps are based on established first-aid protocols for chemical exposures.[2][4][11]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[2][4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][4][11]

-